4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
4-Propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide backbone. Its structure features a propionyl group at the 4-position of the pyrrole ring and a 3-pyridinylmethyl substituent on the carboxamide nitrogen (Figure 1). The propionyl group may enhance lipophilicity and membrane permeability, while the pyridinylmethyl moiety could contribute to binding interactions with biological targets, such as kinases or nucleic acid-associated proteins.
Properties
IUPAC Name |
4-propanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)11-6-12(16-9-11)14(19)17-8-10-4-3-5-15-7-10/h3-7,9,16H,2,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKMDTYNYACQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, a compound belonging to the class of pyrrole derivatives, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrrole ring
- Substituents :
- Propionyl group at position 4
- Pyridinylmethyl group at position N-3
- Carboxamide functional group at position 2
This unique combination of functional groups contributes to its diverse biological activities.
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines. For instance:
- In Vitro Studies : Compounds related to 4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide demonstrated cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The presence of specific substituents, such as halogens, enhanced this activity significantly .
Anti-inflammatory Effects
Pyrrole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be critical in managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented, with certain derivatives exhibiting notable activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting a broad-spectrum application in treating infections .
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor effects of a series of pyrrole derivatives, including those structurally related to 4-propionyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways .
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory mechanisms of pyrrole derivatives. It was found that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro, showcasing their potential as therapeutic agents for inflammatory diseases .
Data Table: Biological Activities of Pyrrole Derivatives
Comparison with Similar Compounds
Significance :
- IC₅₀ Values : Reported in the low micromolar range (e.g., 1.2–5.6 μM against E. coli DNA gyrase) .
- Selectivity : Demonstrated specificity over human topoisomerase II, reducing off-target toxicity .
Comparison to Target Compound :
Replacing the bromo and thiazole groups with propionyl and pyridinylmethyl moieties likely alters target affinity. The pyridinylmethyl group may introduce steric hindrance but could improve solubility compared to the thiazole analog.
Pyrinuron (N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)-urea)
Core Structure : Urea.
Key Substituents :
- 4-Nitrophenyl and 3-pyridinylmethyl groups.
Biological Activity :
Pyrinuron is a banned rodenticide with extreme mammalian toxicity. Its mechanism involves uncoupling mitochondrial oxidative phosphorylation, leading to metabolic dysfunction .
Toxicity Profile :
- Acute Toxicity : Oral LD₅₀ in rats = 12.3 mg/kg .
- Chronic Effects : Linked to diabetes mellitus in experimental animals due to pancreatic β-cell damage .
Comparison to Target Compound: While both compounds share the 3-pyridinylmethyl group, the urea linker and nitrophenyl substituent in Pyrinuron contribute to its severe toxicity.
Structural and Functional Analysis (Table 1)
Key Insights
- Substituent Impact : Bromo and thiazole groups enhance enzyme inhibition, while nitrophenyl and urea linkers correlate with toxicity.
- Safety Profile : The target compound’s pyrrole-carboxamide scaffold may offer a safer profile compared to Pyrinuron’s urea core.
- Design Implications : Propionyl and pyridinylmethyl groups could balance lipophilicity and target engagement, warranting further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
